2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone
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Description
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.45. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Catalysis
- Kinetics of Phenol Alkylation: Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has shown promising results in catalytic activity, highlighting the role of sulfonic acid functionalities in facilitating chemical reactions. This study developed a kinetic model for the reaction mechanism, providing insights into the activation energy and the influence of temperature on reaction rates (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Catalytic Activities and Complex Synthesis
- Catalytic Oxotransfer Activities: The synthesis and catalytic activities of oxo molybdenum(vi) complexes with a new aminoalcohol phenolate ligand demonstrate the potential of tert-butyl and pyridinyl sulfone derivatives in catalyzing epoxidation and sulfoxidation reactions, utilizing tert-butyl hydroperoxide as an oxidant (Hossain et al., 2017).
Antioxidant Activities
- Phenolic Antioxidants: A study on phenolic antioxidants derived from tert-butylphenol and their activity in the stabilization of polypropylene highlights the importance of substituents containing O, S, or N atoms in enhancing antioxidative activities, which could be relevant in understanding the properties of similar compounds (Jiráčková & Pospíšil, 1973).
Oxidation and Reduction Processes
- Oxidation by Tert-Butyl Hydroperoxide: The catalytic oxidation of sulfoxides and sulfides, including the specific oxidation of 4,6-dimethyldibenzothiophene by tert-butyl hydroperoxide, indicates the versatility of tert-butyl-based compounds in facilitating oxidation reactions, which could provide insights into the reactivity and application of related sulfone compounds (Wang, Lente, & Espenson, 2002).
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-4,6-dimethyl-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12-11-13(2)19-17(16(12)23(6,20)21)22-15-9-7-14(8-10-15)18(3,4)5/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLPBGITXYCPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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